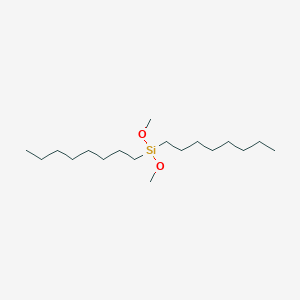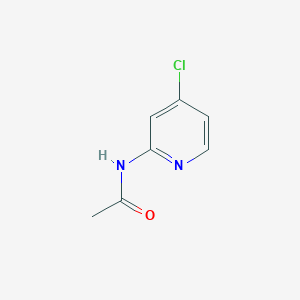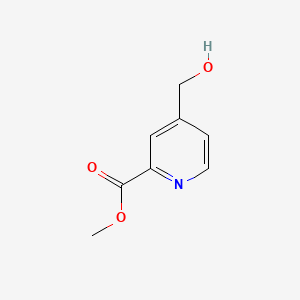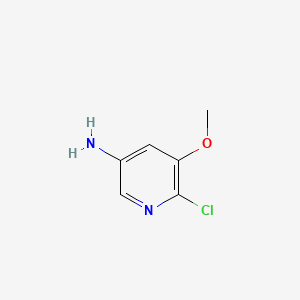
Di-n-octyldimethoxysilane
Descripción general
Descripción
Di-n-octyldimethoxysilane is an organosilicon compound with the molecular formula C18H40O2Si. It is a silane coupling agent, which means it is used to improve the bond between organic and inorganic materials. This compound is particularly valued for its hydrophobic properties, making it useful in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Di-n-octyldimethoxysilane can be synthesized through the hydrosilylation reaction of octene with dimethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures of 1-5 atm. The reaction can be represented as follows:
C8H16+HSi(OCH3)2PtC18H40O2Si
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous flow of reactants through a fixed-bed reactor containing the platinum catalyst. The process is optimized to maximize yield and minimize by-products. The product is then purified through distillation to achieve the desired purity levels.
Types of Reactions:
Hydrolysis: this compound undergoes hydrolysis in the presence of water, forming silanols and methanol. This reaction is catalyzed by acids or bases.
Condensation: The silanols formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polysiloxanes.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst, temperature range of 20°C to 50°C.
Condensation: Silanols, temperature range of 50°C to 100°C.
Major Products:
Hydrolysis: Silanols and methanol.
Condensation: Polysiloxanes.
Aplicaciones Científicas De Investigación
Di-n-octyldimethoxysilane has a wide range of applications in scientific research and industry:
Chemistry: Used as a coupling agent to improve the adhesion between organic polymers and inorganic materials.
Biology: Employed in the modification of surfaces to create hydrophobic coatings, which can be useful in various biological assays.
Medicine: Utilized in the development of drug delivery systems where hydrophobic interactions are crucial.
Industry: Applied in the production of water-repellent coatings for construction materials, textiles, and electronics.
Mecanismo De Acción
The primary mechanism by which di-n-octyldimethoxysilane exerts its effects is through the formation of siloxane bonds. When applied to a surface, it undergoes hydrolysis to form silanols, which then condense to create a durable, hydrophobic siloxane network. This network effectively repels water and enhances the material’s resistance to environmental degradation.
Comparación Con Compuestos Similares
n-Octyltrimethoxysilane: Similar in structure but contains three methoxy groups instead of two.
Dodecyltrimethoxysilane: Contains a longer alkyl chain, providing enhanced hydrophobic properties.
Hexadecyltrimethoxysilane: Even longer alkyl chain, used for more extreme hydrophobic applications.
Uniqueness: Di-n-octyldimethoxysilane is unique due to its balance of hydrophobicity and reactivity. The presence of two methoxy groups allows for controlled hydrolysis and condensation, making it versatile for various applications. Its moderate chain length provides sufficient hydrophobicity without compromising the material’s mechanical properties.
Propiedades
IUPAC Name |
dimethoxy(dioctyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H40O2Si/c1-5-7-9-11-13-15-17-21(19-3,20-4)18-16-14-12-10-8-6-2/h5-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXIAHKLJMLPIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](CCCCCCCC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801314456 | |
| Record name | Dimethoxydioctylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947155-81-9 | |
| Record name | Dimethoxydioctylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=947155-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethoxydioctylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2'-Bromo-2,7-DI-tert-butyl-9,9'-spirobi[fluorene]](/img/structure/B1592746.png)
